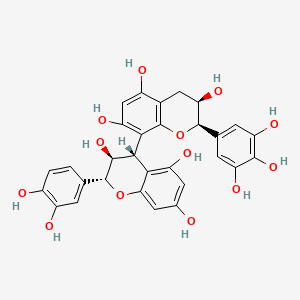

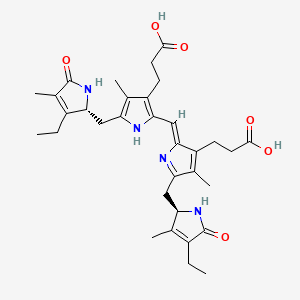

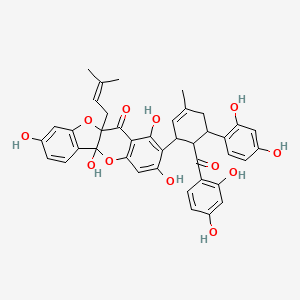

(+)-Catechin-(4alpha->8)-(-)-epigallocatechin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

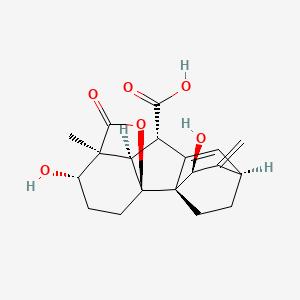

(+)-catechin-(4alpha->8)-(-)-epigallocatechin is a proanthocyanidin consisting of (+)-catechin and (-)-epigallocatechin units joined by a (4alpha->8)-linkage. It has a role as a metabolite. It is a hydroxyflavan, a proanthocyanidin, a polyphenol and a biflavonoid. It derives from a (+)-catechin and a (-)-epigallocatechin.

Applications De Recherche Scientifique

Dietary Sources and Epidemiological Evaluation

(+)-Catechin and (-)-epigallocatechin, both belonging to the flavonoid class, are present in various foods and beverages, including fruits, vegetables, and chocolate. These compounds are integral to assessing the impact of catechins on chronic diseases, with concentrations varying significantly among different food sources (Arts, van de Putte, & Hollman, 2000).

Analysis and Quantification Techniques

Advanced analytical techniques such as high-performance liquid chromatography (HPLC) have been employed for the precise determination of catechin levels in various food and beverage samples. This methodological advancement facilitates the accurate assessment of catechin content for epidemiological and nutritional studies (Nishitani & Sagesaka, 2004).

Antimicrobial Activity

Catechins, including epigallocatechin gallate (EGCG), have shown promising antimicrobial properties, particularly against bacterial DNA gyrase, an enzyme critical for bacterial replication. This suggests potential therapeutic applications in treating bacterial infections (Gradišar et al., 2007).

Effects on Bone Metabolism

Research indicates that catechins such as epigallocatechin (EGC) positively influence bone metabolism. They promote osteoblastic activity and inhibit osteoclast differentiation, highlighting their potential in managing bone-related diseases (Ko et al., 2009).

Antioxidant and Stabilizing Properties

Catechins, identified as potent antioxidants, also demonstrate significant stabilizing effects on certain oils, indicating their potential in enhancing the shelf life and nutritional value of food products (Wanasundara & Shahidi, 1996).

Interaction with Human Cells

Catechins interact with human erythrocytes, offering protection against oxidative damage. This interaction sheds light on the broader physiological impacts of catechins, including their potential role in preventing diseases associated with oxidative stress (Naparło et al., 2020).

Potential in Cancer Treatment

Catechins like epigallocatechin gallate (EGCG) have shown potential in inhibiting the proliferation of breast cancer cells. This highlights their prospective role in cancer therapy, although more research is needed to fully understand their mechanisms and efficacy (Rosengren, 2003).

Stability and Degradation Kinetics

Studying the stability of catechins in various conditions is crucial for their application in food technology and pharmaceuticals. Research has focused on their stability in different pH environments, which is vital for their effective use in various products (Zhu et al., 1997).

Propriétés

Formule moléculaire |

C30H26O13 |

|---|---|

Poids moléculaire |

594.5 g/mol |

Nom IUPAC |

(2R,3R)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol |

InChI |

InChI=1S/C30H26O13/c31-12-6-17(35)23-22(7-12)42-29(10-1-2-14(32)16(34)3-10)27(41)25(23)24-18(36)9-15(33)13-8-21(39)28(43-30(13)24)11-4-19(37)26(40)20(38)5-11/h1-7,9,21,25,27-29,31-41H,8H2/t21-,25+,27+,28-,29-/m1/s1 |

Clé InChI |

YJMNEZANCYQLJR-QKFRQTJPSA-N |

SMILES isomérique |

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O |

SMILES canonique |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(3R,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one](/img/structure/B1252075.png)

![(3S,3aR,6R,6aR)-3-(3,4-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan](/img/structure/B1252088.png)